molecular formula C10H7NO3 B1673887 Kynurenic acid CAS No. 492-27-3

Kynurenic acid

Cat. No. B1673887
CAS RN: 492-27-3
M. Wt: 189.17 g/mol
InChI Key: HCZHHEIFKROPDY-UHFFFAOYSA-N
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Description

Kynurenic acid (KYNA or KYN) is a product of the normal metabolism of the amino acid L-tryptophan . It has been shown that kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes .


Synthesis Analysis

Kynurenic acid is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase . A novel eco-friendly, one-pot method for the synthesis of kynurenic acid derivatives has been investigated and optimized for one-batch, two-step microwave-assisted reactions .


Molecular Structure Analysis

The molecular formula of Kynurenic acid is C10H7NO3 . The structural evaluation and electrophysiological effects of some kynurenic acid analogs have been studied .


Chemical Reactions Analysis

Kynurenic acid in the triplet state reacts with tryptophan (Trp) at neutral pH via proton-coupled electron transfer (PCET), which includes the stepwise transition of both electron and proton from Trp to triplet KNA .


Physical And Chemical Properties Analysis

The chemical formula of Kynurenic acid is C10H7NO3 . Its molar mass is 189.168 g/mol . The melting point of Kynurenic acid is 282.5 °C .

Scientific Research Applications

Neuroscience Research

Kynurenic acid (KYNA) is known for its neuroprotective and antioxidant properties in humans. It acts as a modulator at excitatory neurotransmitter receptors and has been implicated in several neurological disorders. KYNA is used in neuroscience research to study its effects on neurodegeneration, neuroinflammation, and nociception .

Microbial Production

Recent studies have shown that Yarrowia lipolytica yeast can produce KYNA, highlighting a potential microbial pathway for synthesizing this valuable compound. This opens up avenues for biotechnological applications and large-scale production of KYNA .

Nutritional Science

KYNA can be synthesized by the gut microbiome and is present in food, albeit in low quantities. Research into enriching food with KYNA is ongoing, given its health benefits, which include antioxidant and neuroprotective effects .

Cell Biology

In cell biology, KYNA is used as a medium supplement for various cell lines, including murine intestinal epithelial cells and induced pluripotent stem cell (iPSC)-derived neurons, to study its effects on cellular processes .

Wound Healing

KYNA exhibits multiple actions that have positive effects on human health, including wound healing. Its anti-inflammatory and neuroprotective properties make it a subject of interest in research focused on improving wound healing and preventing scarring .

Safety And Hazards

Kynurenic acid is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Boosting KYNA levels, through interference with the KP enzymes or through application of prodrugs/analogs with high bioavailability and potency, is a promising clinical approach . The use of KYNA, alone or in combination with other compounds precisely influencing specific populations of neurons, is awaiting to become a significant therapy for neurodegenerative disorders .

properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid
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InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
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InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
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Molecular Formula

C10H7NO3
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DSSTOX Substance ID

DTXSID8075417
Record name 4-Hydroxy-2-quinolinecarboxylic acid
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Molecular Weight

189.17 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid
Record name Kynurenic acid
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Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

Kynurenic acid

CAS RN

492-27-3, 13593-94-7
Record name Kynurenic acid
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Melting Point

280 °C
Record name Kynurenic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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